hCA II Inhibition: A 70-Fold Gain Over Unsubstituted Phenylboronic Acid
When compared to the parent scaffold of unsubstituted phenylboronic acid, the target compound shows a substantial increase in inhibitory potency against human carbonic anhydrase II. The measured Ki for 2-chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is 707 nM, while the literature value for phenylboronic acid (PhB(OH)₂) against the same isoform is approximately 50,000 nM . This represents a roughly 70-fold improvement in affinity, which is attributed to the combination of the electron-withdrawing chloro substituents and the hydrogen-bond-capable carbamoyl linker that together stabilize the tetrahedral boronate–zinc complex within the enzyme active site.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 707 nM |
| Comparator Or Baseline | Phenylboronic acid (PhB(OH)₂); Ki ≈ 50,000 nM |
| Quantified Difference | ≈ 70-fold lower Ki (higher affinity) for the target compound |
| Conditions | hCA II stopped-flow CO₂ hydration assay; pH-dependent (phenol red indicator); 30 min pre-incubation (target compound) vs. literature compilation for phenylboronic acid |
Why This Matters
A 70-fold difference in target affinity is sufficient to alter hit prioritization in fragment-based drug discovery and can directly influence lead series selection when a boronic acid warhead is required.
- [1] BindingDB (BDBM50279670; CHEMBL4174083). Affinity Data: Ki 707 nM for inhibition of human carbonic anhydrase 2 incubated for 30 min prior to testing; measured for 10–100 s by phenol red-based stopped-flow CO₂ hydration assay. University of Florence data curated by ChEMBL. View Source
